molecular formula C13H19ClN4 B11850715 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride

1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride

Cat. No.: B11850715
M. Wt: 266.77 g/mol
InChI Key: RKUJORJJQFVOCT-UHFFFAOYSA-N
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Description

1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    N-methylation of piperidine: The piperidine ring is methylated using methyl iodide or other methylating agents.

    Coupling of benzimidazole and piperidine: The benzimidazole ring is then coupled with the N-methylpiperidine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: The parent compound with a simpler structure.

    N-methylpiperidine: A related compound with a piperidine ring.

    2-(1H-benzo[d]imidazol-2-yl)ethanamine: A similar compound with an ethylamine side chain.

Uniqueness

1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride is unique due to its combined benzimidazole and piperidine structure. This dual-ring system provides a versatile scaffold for various chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19ClN4

Molecular Weight

266.77 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-methylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C13H18N4.ClH/c1-14-10-5-4-8-17(9-10)13-15-11-6-2-3-7-12(11)16-13;/h2-3,6-7,10,14H,4-5,8-9H2,1H3,(H,15,16);1H

InChI Key

RKUJORJJQFVOCT-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C2=NC3=CC=CC=C3N2.Cl

Origin of Product

United States

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